molecular formula C17H18ClNO4S B344936 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 700851-57-6

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B344936
CAS No.: 700851-57-6
M. Wt: 367.8g/mol
InChI Key: RJLYCRPCOJNLPB-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of sulfonyl tetrahydroisoquinolines. This compound is characterized by the presence of a chloro-substituted dimethoxyphenyl group attached to a sulfonyl group, which is further connected to a tetrahydroisoquinoline moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with a suitable base to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro and methoxy groups can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]ethanamine
  • 4-Chloro-2,5-dimethoxyphenethylamine
  • N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

Uniqueness

2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline represents a class of sulfonyl-substituted tetrahydroisoquinolines that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, including its antimicrobial properties, enzyme inhibition capabilities, and interactions at the molecular level.

Chemical Structure and Properties

The molecular formula for this compound is C17H18ClNO4SC_{17}H_{18}ClNO_4S with a molecular weight of approximately 363.85 g/mol. The structural representation highlights the sulfonyl group attached to the tetrahydroisoquinoline core, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of derivatives related to this compound. A study synthesized N-sulfonyl-1,2,3,4-tetrahydroisoquinolines (NSTHIQ), revealing moderate to high antifungal activity against various fungal species such as Aspergillus spp., Penicillium spp., and Botrytis cinerea .

Fungal Species Activity Level
Aspergillus spp.Significant
Penicillium spp.Significant
Botrytis cinereaSignificant

Enzyme Inhibition

The compound has also shown promising results in enzyme inhibition assays. In particular, studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor. The IC50 values for various synthesized derivatives indicated strong inhibitory effects against urease and AChE.

Compound IC50 (µM) Target Enzyme
7l2.14±0.003AChE
7m0.63±0.001AChE
7n2.17±0.006AChE
7o1.13±0.003Urease
7p1.21±0.005Urease

These results suggest that derivatives of this compound could serve as potential therapeutic agents in treating conditions associated with cholinergic dysfunction or infections requiring urease inhibition .

Molecular Interactions

Docking studies have elucidated the binding interactions of the compound with various amino acids in target proteins. These interactions are crucial for understanding how the compound exerts its biological effects at the molecular level. Bovine serum albumin (BSA) binding studies further confirmed its pharmacological effectiveness, indicating a strong affinity that could enhance its bioavailability .

Case Studies

A notable case study involved the evaluation of the compound's effects in vivo on models of anxiety and stress response. The administration of related compounds demonstrated anxiolytic-like activity in mouse models when dosed appropriately . This suggests that derivatives could be explored for their neuropharmacological effects.

Properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-22-15-10-17(16(23-2)9-14(15)18)24(20,21)19-8-7-12-5-3-4-6-13(12)11-19/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLYCRPCOJNLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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